![molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 109229-08-5](/img/structure/B169178.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the linear formula C11H17O1N4Cl1 . It is a solid substance .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The synthesis involves successive reactions of chlorination, amination, and heterocyclization .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase (PI3K) Inhibition
This compound has been optimized to generate a highly selective PI3Kδ inhibitor . The PI3K pathway is crucial in cell growth, proliferation, and survival. Selective inhibition of PI3Kδ is particularly beneficial in treating autoimmune diseases and leukocyte malignancies due to its predominant expression in leukocytes.
Autoimmune Disease Treatment
The optimized compound exhibits efficacy in an in vivo antibody production model . This suggests its potential as a therapeutic agent in autoimmune conditions where the immune system mistakenly attacks the body’s own cells.
Leukocyte Malignancy Therapy
Due to its selective inhibition of PI3Kδ, which is primarily found in leukocytes, the compound shows promise as a treatment for various leukocyte malignancies . This includes conditions like leukemia and lymphoma, where leukocytes are cancerous or grow uncontrollably.
Drug-like Property Optimization
The compound has been chemically optimized to maintain high cellular potency while ensuring desirable drug-like properties . This includes oral bioavailability, which is a significant factor in the development of new medications.
Chemical Database Inclusion
Data related to this compound and its derivatives have been included in curated chemical databases such as ChEMBL . This inclusion is vital for researchers who rely on such databases for drug discovery and development.
Bioorganic & Medicinal Chemistry
The compound’s scaffold, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP), has been the subject of bioorganic and medicinal chemistry research to explore its potential in various therapeutic areas .
Synthetic Chemistry Research
Researchers have utilized this compound as a starting point for synthesizing a variety of derivatives, exploring the relationship between chemical structure and biological activity .
Pharmacokinetics and Metabolism Studies
The compound has been used in studies to understand its permeability, metabolism, and interaction with enzymes like cytochrome P450 . These studies are crucial for predicting how the compound behaves in the body, which is essential for drug development.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is Erk2 . Erk2 is a protein kinase that plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride demonstrates potent and selective inhibition of Erk2 . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound affects the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting Erk2, the compound disrupts this pathway, leading to changes in cell behavior .
Result of Action
The inhibition of Erk2 by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride leads to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in the suppression of tumor growth .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride | |
CAS RN |
109229-08-5 |
Source
|
Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.